methyl 1-methyl-1H-imidazole-2-carboxylate
Overview
Description
“Methyl 1-methyl-1H-imidazole-2-carboxylate” is a useful synthetic intermediate for solid phase synthesis of polyamides containing imidazole .
Synthesis Analysis
The synthesis of “methyl 1-methyl-1H-imidazole-2-carboxylate” involves the use of 1-Methyl-2-imidazolecarboxaldehyde as a heterocyclic building block . It affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren). These tripodal ligands react with iron (III) salts in the presence of air to afford iron (II) complexes .Molecular Structure Analysis
The molecular structure of “methyl 1-methyl-1H-imidazole-2-carboxylate” is represented by the formula C5H6N2O2 . The SMILES string representation is Cn1ccnc1C(O)=O .Chemical Reactions Analysis
“Methyl 1-methyl-1H-imidazole-2-carboxylate” is used as a synthetic intermediate for solid phase synthesis of polyamides containing imidazole . It is also used to prepare fluorous β-keto esters, precursors used for the synthesis of fluorinated L-carbidopa derivatives .Physical And Chemical Properties Analysis
“Methyl 1-methyl-1H-imidazole-2-carboxylate” is a solid substance . Its melting point is 104 °C (dec.) .Scientific Research Applications
1. Crystallography
- Application : The compound is used in the study of crystal structures. The crystal structure of 1-methyl-N-(1-methyl-1H-imidazole-2-carbonyl)-1H-imidazole-2-carboxamide, a related compound, has been studied .
- Method : The crystallographic data and atomic coordinates were obtained using a Rigaku SCXmini diffractometer .
- Results : The crystal structure was determined to be orthorhombic, with specific dimensions and displacement parameters .
2. Organic Synthesis
- Application : The compound plays a role in the synthesis of imidazoles, which are key components in functional molecules used in various applications .
- Method : The synthesis involves the formation of one of the heterocycle’s core bonds. The reaction conditions are mild enough for the inclusion of a variety of functional groups .
- Results : The synthesis results in the formation of disubstituted imidazoles .
3. Pharmaceutical Research
- Application : The compound is used in the preparation of fluorous β-keto esters, which are precursors used for the synthesis of fluorinated L-carbidopa derivatives .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of the application are not detailed in the source .
4. Metal-Organic Frameworks (MOFs)
- Application : The compound is used in the construction of metal–organic frameworks (MOFs), which are structurally stable and used for proton conduction research .
- Method : The multifunctional ligand of 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid was selected to build up MOFs .
- Results : The study demonstrated that both MOFs were temperature- and humidity-dependent proton conductors, and their best proton conductivities could reach 10 −4 S·cm −1 at 100 °C and 98% RH .
5. Therapeutic Potential
- Application : Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of the application are not detailed in the source .
6. Solid Phase Synthesis
- Application : The compound is used as a synthetic intermediate for solid phase synthesis of polyamides containing imidazole .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of the application are not detailed in the source .
7. Chemoselective Amidation and Esterification
- Application : The compound is a reagent developed by Heller and Sarpong for the chemoselective amidation and esterification of carboxylic acids .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of the application are not detailed in the source .
8. Preparation of Nitroimidazole Antibiotics
- Application : The compound is used as a raw material for the preparation of nitroimidazole antibiotics, which are useful in combat anaerobic bacterial and parasitic infections .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of the application are not detailed in the source .
9. Ligand in Coordination Chemistry
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 1-methylimidazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-4-3-7-5(8)6(9)10-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHAQSPPEDVSHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20489419 | |
Record name | Methyl 1-methyl-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20489419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-methyl-1H-imidazole-2-carboxylate | |
CAS RN |
62366-53-4 | |
Record name | Methyl 1-methyl-1H-imidazole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62366-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-methyl-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20489419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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